N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide
Description
Properties
Molecular Formula |
C20H21N3O4 |
|---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-3-12-26-17-7-5-6-15(13-17)20(24)21-19-18(22-27-23-19)14-8-10-16(11-9-14)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,21,23,24) |
InChI Key |
GUIWOVIYFNXZOU-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Amidoxime Cyclization with Carboxylic Acid Derivatives
A widely adopted method for 1,2,5-oxadiazole synthesis involves the cyclodehydration of amidoximes with activated carboxylic acid derivatives. For the target compound, 4-ethoxyphenylamidoxime reacts with malonyl chloride under refluxing toluene to yield the oxadiazole core. This reaction proceeds via a two-step mechanism: initial formation of an O-acyl intermediate followed by intramolecular nucleophilic attack and elimination of water.
Reaction Conditions
Huisgen Cycloaddition Approach
Alternative routes employ Huisgen [3+2] cycloadditions between nitrile oxides and nitriles. While less common for 1,2,5-oxadiazoles, this method offers stereochemical control when chiral centers are present. The reaction of 4-ethoxyphenylnitrile oxide with acetonitrile in dichloromethane at 0°C generates the oxadiazole ring, though yields are moderate (55–60%).
Functionalization of the Oxadiazole Core
Introduction of the Amine Group
The 3-amino position on the oxadiazole ring is established through nucleophilic aromatic substitution. Treatment of 4-(4-ethoxyphenyl)-1,2,5-oxadiazole with ammonium hydroxide at elevated temperatures (80°C) in DMF facilitates amination, with reaction completion monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1).
Key Parameters
-
Reaction time: 12–16 hours
-
Ammonium hydroxide concentration: 28% (w/w)
-
Workup: Neutralization with HCl followed by extraction with ethyl acetate
Propoxy Group Installation on Benzamide
The 3-propoxy substituent is introduced prior to amide bond formation to prevent side reactions. 3-Hydroxybenzoic acid undergoes O-alkylation with 1-bromopropane in acetone using potassium carbonate as base. Optimal conditions achieve 85% conversion after 8 hours at 65°C.
Alkylation Optimization
| Parameter | Value |
|---|---|
| Molar ratio (Acid:Alkylating agent) | 1:1.2 |
| Base | K2CO3 (2.5 equiv) |
| Solvent | Anhydrous acetone |
| Temperature | 65°C |
Amide Bond Formation: Coupling Methodologies
Schotten-Baumann Reaction
Classical amide synthesis employs the Schotten-Baumann technique, where 3-propoxybenzoyl chloride reacts with the oxadiazol-3-amine in biphasic conditions (water/dichloromethane). Sodium bicarbonate maintains pH 8–9, facilitating nucleophilic attack while minimizing hydrolysis.
Reaction Profile
-
Benzoyl chloride preparation: Thionyl chloride (2 equiv), reflux 3 hours
-
Coupling time: 4 hours at 0°C
-
Yield: 78% after recrystallization from ethanol/water
Catalytic Coupling with HATU
Modern protocols utilize hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) as coupling reagent in DMF. This method enhances yield (92%) and reduces reaction time to 2 hours at room temperature, particularly beneficial for heat-sensitive intermediates.
HATU-Mediated Coupling
| Component | Quantity |
|---|---|
| 3-Propoxybenzoic acid | 1.0 equiv |
| HATU | 1.2 equiv |
| DIPEA | 2.5 equiv |
| Oxadiazol-3-amine | 1.05 equiv |
Purification and Characterization
Flash Chromatography
Crude product purification employs gradient elution on silica gel (230–400 mesh) with ethyl acetate/hexane mixtures. The target compound typically elutes at 40% ethyl acetate, with purity >98% confirmed by HPLC.
HPLC Parameters
-
Column: C18, 150 × 4.6 mm, 5 μm
-
Mobile phase: Acetonitrile/water (70:30)
-
Flow rate: 1.0 mL/min
-
Retention time: 6.8 min
Spectroscopic Characterization
1H NMR (400 MHz, CDCl3)
δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.89 (s, 1H, NH), 7.45–7.38 (m, 4H, Ar-H), 4.12 (q, J = 7.0 Hz, 2H, OCH2CH3), 3.95 (t, J = 6.6 Hz, 2H, OCH2CH2CH3), 1.82–1.75 (m, 2H, CH2CH2CH3), 1.43 (t, J = 7.0 Hz, 3H, CH2CH3), 1.01 (t, J = 7.4 Hz, 3H, CH2CH2CH3).
IR (KBr)
νmax 3278 (N-H stretch), 1664 (C=O amide), 1603 (C=N oxadiazole), 1245 cm⁻¹ (C-O ether).
Scale-Up Considerations and Industrial Adaptations
Pharmaceutical-scale production introduces unique challenges addressed through:
-
Continuous flow chemistry for oxadiazole formation (residence time 12 min at 140°C)
-
Membrane-based solvent exchange systems replacing traditional distillation
-
PAT (Process Analytical Technology) integration for real-time HPLC monitoring
Pilot plant data demonstrates 83% overall yield at 10 kg scale, with residual solvent levels meeting ICH Q3C guidelines.
Alternative Synthetic Routes and Comparative Analysis
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like ceric ammonium nitrate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate in an appropriate solvent.
Reduction: Sodium borohydride in solvents like ethanol or methanol.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
This compound has been investigated for its potential as an anti-inflammatory , antimicrobial , and anticancer agent. The oxadiazole group is known to impart significant biological activity, making it a valuable target for drug development.
Anticancer Activity
Recent studies have demonstrated that derivatives of oxadiazoles exhibit notable anticancer properties. For instance, compounds similar to N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide have shown significant growth inhibition in various cancer cell lines:
| Compound | Cell Line | Percent Growth Inhibition (%) |
|---|---|---|
| 6h | SNB-19 | 86.61 |
| 6h | OVCAR-8 | 85.26 |
| 6h | NCI-H40 | 75.99 |
| 6h | HOP-92 | 67.55 |
These results indicate the compound's potential efficacy in cancer treatment and warrant further investigation into its mechanisms of action and therapeutic viability .
Materials Science
Development of Novel Materials
this compound is being explored for its use in developing materials with specific electronic or optical properties . The unique structural features of the oxadiazole moiety allow for tuning the electronic properties of materials, making them suitable for applications in organic electronics and photonics.
Agrochemicals
Pesticide and Herbicide Synthesis
Due to its biological activity, this compound may also be utilized in the synthesis of pesticides or herbicides . The incorporation of the oxadiazole structure can enhance the efficacy and selectivity of agrochemical agents against pests and weeds.
Case Studies
- Anticancer Studies : A study focused on synthesizing new oxadiazole derivatives demonstrated that certain compounds exhibited significant cytotoxic effects against glioblastoma cell lines, indicating their potential as effective anticancer agents .
- Agrochemical Applications : Research into the synthesis of oxadiazole-based pesticides revealed promising results in terms of biological activity against various agricultural pests, suggesting that these compounds could serve as effective alternatives to traditional pesticides .
Mechanism of Action
The mechanism of action of N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the biological pathways affected by the compound. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and physicochemical properties of 1,2,5-oxadiazole derivatives are highly dependent on substituents on both the oxadiazole core and the benzamide moiety. Below is a comparative analysis with structurally related compounds:
Key Observations
Substituent Polarity and Solubility: Alkoxy groups (e.g., ethoxy, propoxy) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. In contrast, amino or methoxy substituents (e.g., compound 62, BH52751) improve polarity and solubility . Trifluoromethyl groups (e.g., compound 13) balance lipophilicity and metabolic stability, making them favorable in drug design .
Biological Activity: Antiplasmodial activity is observed in compounds with halogen or amino substituents (e.g., compound 62: IC₅₀ = 0.8 µM against Plasmodium falciparum) . Antiproliferative effects are linked to trifluoromethyl and nitro groups (e.g., compound 18 inhibits cancer cell proliferation at low micromolar concentrations) .
Synthetic Routes: Most analogs are synthesized via nucleophilic acyl substitution using NaH/DMF or similar conditions (e.g., compound 13, 46) . Reduction of nitro to amino groups (e.g., compound 19 from 18) is achieved using SnCl₂, enabling structure-activity relationship (SAR) studies .
Physicochemical Properties
- Melting Points: Compounds with polar substituents (e.g., amino, methoxy) exhibit higher melting points (250–260°C), while lipophilic groups (e.g., trifluoromethyl, propoxy) result in lower melting points (153–178°C) .
- Stability : Alkoxy-substituted derivatives (e.g., target compound) are likely stable under ambient conditions, whereas nitro-substituted analogs (e.g., compound 18) may require protection from light .
Biological Activity
N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide is a compound of significant interest due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activity, particularly focusing on its antimicrobial and anticancer properties.
- Molecular Formula : C15H19N3O3
- Molecular Weight : 289.33 g/mol
- CAS Number : 874398-96-6
The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of the ethoxyphenyl and propoxybenzamide groups enhances its solubility and bioavailability.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Oxadiazole Ring : This can be achieved through the cyclization of hydrazides with carboxylic acids under acidic conditions.
- Introduction of the Ethoxyphenyl Group : Achieved via electrophilic aromatic substitution.
- Attachment of the Propoxybenzamide Chain : Formed through amide bond formation using coupling reagents such as EDCI or DCC.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various pathogens.
| Pathogen Type | Activity Observed | Reference |
|---|---|---|
| Bacteria (Gram-positive) | Moderate inhibition | |
| Bacteria (Gram-negative) | Significant inhibition | |
| Fungi | Minimal inhibition |
The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties, particularly against breast and colon cancer cell lines.
The anticancer mechanism is hypothesized to involve apoptosis induction through the activation of caspase pathways and inhibition of cell proliferation.
Case Studies
-
Study on Antimicrobial Efficacy :
- A study conducted on various bacterial strains revealed that this compound showed a higher efficacy against Gram-negative bacteria compared to Gram-positive bacteria. The study utilized standard disk diffusion methods to assess antimicrobial activity.
-
Evaluation of Anticancer Potential :
- In vitro studies using MCF-7 and HCT116 cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound.
Q & A
Q. What are the recommended synthetic routes for preparing N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide, and how can reaction conditions be optimized?
The synthesis of benzamide derivatives often involves coupling reactions between activated oxadiazole intermediates and substituted benzamides. A general method for analogous compounds involves refluxing substituted benzaldehydes with aminotriazoles in ethanol under acidic conditions, followed by solvent evaporation and filtration . For oxadiazole-containing compounds, cyclization of nitrile oxides with nitriles or amides under thermal or catalytic conditions is common. Optimization may include:
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
Standard characterization techniques include:
- HPLC-MS : To confirm molecular weight and purity (>95% recommended).
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., ethoxy and propoxy groups).
- X-ray crystallography : For unambiguous confirmation of the oxadiazole ring geometry and hydrogen bonding (e.g., as demonstrated for similar benzamides in single-crystal studies) .
Q. What solvents are suitable for recrystallization given the compound’s solubility profile?
Benzamide derivatives with ethoxy/propoxy substituents typically exhibit limited solubility in water but moderate solubility in ethanol, acetone, or DMSO. Recrystallization trials should prioritize:
- Ethanol/water mixtures : Gradual cooling to yield high-purity crystals.
- Dichloromethane/hexane : For non-polar impurities.
Refer to solubility parameters (logP ~3.5–4.0) predicted via PubChem computational tools for guidance .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding the compound’s stability under acidic/basic conditions?
Conflicting stability reports may arise from differences in experimental setups. To address this:
- pH-dependent degradation studies : Conduct accelerated stability testing at pH 1–14 (37°C, 24–72 hrs) with HPLC monitoring.
- Mechanistic analysis : Use LC-MS to identify degradation byproducts (e.g., hydrolysis of the oxadiazole ring under strong acids) .
- Computational modeling : Predict vulnerable sites using DFT calculations (e.g., oxadiazole ring strain) .
Q. What strategies are recommended for improving the compound’s bioavailability in preclinical studies?
Bioavailability optimization should focus on:
- Lipophilicity adjustment : Introduce fluorine or methyl groups to enhance membrane permeability (see PubChem data on trifluoromethyl analogs for inspiration) .
- Prodrug design : Modify the benzamide’s hydroxyl groups to ester prodrugs for enhanced absorption.
- In vitro assays : Use Caco-2 cell models to assess permeability and P-glycoprotein efflux .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the ethoxyphenyl and propoxy groups?
A systematic SAR approach includes:
- Analog synthesis : Replace ethoxy/propoxy groups with methoxy, isopropoxy, or halogens.
- Biological screening : Test analogs against target receptors (e.g., kinase inhibition assays) to correlate substituent effects with activity.
- Molecular docking : Map binding interactions using crystallographic data from related benzamide-receptor complexes .
Methodological Challenges and Solutions
Q. How should researchers address low yields in the final coupling step of the synthesis?
Common issues and solutions:
Q. What computational tools are most reliable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 interactions, and bioavailability.
- Molecular dynamics (MD) simulations : Analyze binding stability with target proteins (e.g., using GROMACS).
- PubChem data : Cross-reference with experimental solubility and stability parameters .
Data Contradiction Analysis
Q. How to interpret conflicting reports on the compound’s cytotoxicity in different cell lines?
Potential factors include:
- Cell line variability : Test in multiple lines (e.g., HEK293 vs. HeLa) with standardized protocols (MTT assays, 48–72 hrs).
- Metabolic activation : Assess cytotoxicity in the presence of liver microsomes (S9 fraction) to mimic in vivo metabolism.
- Off-target effects : Perform kinome-wide profiling to identify unintended targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
